molecular formula C13H8N4O4S B2607344 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 865287-34-9

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2607344
CAS No.: 865287-34-9
M. Wt: 316.29
InChI Key: UDKJHSALNPYOAB-UHFFFAOYSA-N
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Description

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule built on a 1,3,4-oxadiazole core, a heterocyclic scaffold extensively documented in medicinal chemistry for its diverse biological activities . This compound features a 5-phenyl-1,3,4-oxadiazole ring system linked via a carboxamide bridge to a 5-nitrothiophene moiety. The structural synergy of the oxadiazole and thiophene rings makes it a prime candidate for investigational use in pharmaceutical and agrochemical research. Research Applications and Potential Value The primary research value of this compound lies in its potential as a biologically active agent. Compounds with the 1,3,4-oxadiazole nucleus have demonstrated significant antimicrobial properties . Recent studies on structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci , with some exhibiting a low propensity for resistance development . Furthermore, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antitubercular activity , showing efficacy against Mycobacterium tuberculosis by potentially inhibiting the Enoyl-ACP reductase (InhA) enzyme, a key target in mycolic acid biosynthesis . Beyond infectious disease research, the 1,3,4-oxadiazole scaffold is a prominent feature in anticancer agent discovery . Novel 1,3,4-oxadiazole-2-carboxamide compounds have been investigated for their inhibitory activity against STAT3, a transcriptional regulator implicated in the growth and survival of various cancer cells, positioning them as potential antitumor agents . This chemical is intended for research purposes as a building block or intermediate in organic synthesis and as a standard for biological screening in discovery programs. Quality & Safety For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4S/c18-11(9-6-7-10(22-9)17(19)20)14-13-16-15-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKJHSALNPYOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the thiophene ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling of the oxadiazole and thiophene rings: This step involves the formation of an amide bond between the oxadiazole and thiophene rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Coupling reagents such as EDCI or DCC.

Major Products Formed

    Reduction: Formation of 5-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of new amide or ester derivatives.

Scientific Research Applications

5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Oxadiazole Derivatives

Several oxadiazole-containing analogs have been synthesized and characterized, as reported in Molecules (2013) :

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR)
6c : N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide 4-Methoxybenzylidene 166–167 41 C=N (1603 cm⁻¹), C=O amide (1667 cm⁻¹), NH
6d : N-(4-Nitrobenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide 4-Nitrobenzylidene 295–296 88 C=N (1605 cm⁻¹), C=O amide (1665 cm⁻¹), Ar-H
6e : 2-Methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)-N-(3-phenylallylidene)furan-3-carbohydrazide 3-Phenylallylidene 158–159 91 C=N (1605 cm⁻¹), NH, Ar-H

Key Observations :

  • Electronic Effects : The nitro group in 6d increases melting point (295–296°C vs. 158–167°C for others), likely due to enhanced intermolecular dipole interactions .
  • Yield Variability : Substituents like allylidene (6e ) improve synthetic efficiency (91% yield), while bulky groups (e.g., triazole in 6f ) reduce yields (43%) due to steric hindrance .
Thiophene Carboxamide Derivatives with Thiazole Moieties

Nitrothiophene carboxamides with thiazole rings (e.g., Compound 16 : 5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide) exhibit structural parallels but differ in heterocyclic cores :

Property Target Compound (Oxadiazole) Compound 16 (Thiazole)
Molecular Formula C₁₃H₈N₄O₄S C₁₄H₈F₃N₃O₄S₂
Biological Activity Antibacterial (inferred) Narrow-spectrum antibacterial
Synthetic Route Amide coupling (HATU-mediated) Analogous to Compound 7

Key Differences :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in Compound 16 increases lipophilicity, possibly improving membrane permeability .
Methoxy-Substituted Oxadiazole Analog

The compound N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide (CAS: 921122-86-3) differs only in the methoxy substitution on the phenyl ring :

  • Impact of Methoxy Group : The electron-donating methoxy group may reduce electrophilicity at the oxadiazole ring compared to the parent compound, altering reactivity in nucleophilic environments.
Antibacterial Activity

The nitro group’s redox activity is critical for generating reactive oxygen species (ROS) in bacterial cells.

Crystallographic and Computational Insights

    Biological Activity

    5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound features a thiophene ring substituted with a nitro group and an oxadiazole moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity.

    Biological Activity Overview

    The biological activity of this compound has been evaluated in various contexts, including:

    • Anticancer Activity : Several studies have investigated the compound's potential as an anti-cancer agent. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have shown promising results against breast cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving estrogen receptor modulation and other pathways .
    • Cholinesterase Inhibition : The compound has also been assessed for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
    • Neuroprotective Effects : In vivo studies using rat models have shown that compounds based on the oxadiazole structure can improve behavioral outcomes in tests assessing memory and learning. These effects are likely mediated by neuroprotective mechanisms that preserve neuronal integrity in the face of neurotoxic challenges .

    The mechanisms by which this compound exerts its biological effects include:

    • Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic signaling, which is crucial for cognitive functions.
    • Induction of Apoptosis : The anticancer properties are attributed to the induction of programmed cell death in tumor cells, potentially through the activation of apoptotic pathways.

    Table 1: Summary of Biological Activities

    Activity TypeAssay TypeResultReference
    AnticancerCytotoxicity AssaySignificant cytotoxicity
    Cholinesterase InhibitionIC50 MeasurementhAChE IC50 = 0.052 μM
    NeuroprotectionBehavioral TestsImproved memory performance

    Detailed Findings

    • Anticancer Studies :
      • A study demonstrated that derivatives of 5-nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene showed significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity .
      • Molecular docking studies revealed favorable binding interactions with estrogen receptors, enhancing the understanding of its mechanism at the molecular level.
    • Cholinesterase Inhibition :
      • The most active derivatives exhibited low IC50 values against both hAChE and hBChE, indicating their potential utility in treating Alzheimer's disease by enhancing cholinergic transmission .
    • Neuroprotective Effects :
      • Behavioral assessments in rat models indicated that treatment with this compound improved cognitive function as measured by performance in maze tests. Histopathological evaluations confirmed preservation of neuronal integrity .

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